molecular formula C20H19N7O B2905268 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2202170-99-6

2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2905268
CAS RN: 2202170-99-6
M. Wt: 373.42
InChI Key: COQUTZCUSGTCAU-UHFFFAOYSA-N
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Description

Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential anticancer properties . These compounds were found to be active against several human cancer cell lines . They were also found to have promising binding affinities against Bcl2 anti-apoptotic protein .


Synthesis Analysis

The synthesis of these compounds involves the use of microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of these compounds was determined using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out using microwave technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using spectral and elemental analyses .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed various derivatives of pyrimidin-4(3H)-one compounds, demonstrating pronounced plant growth stimulating effects. This indicates a potential application in agriculture for enhancing plant growth and productivity (Pivazyan et al., 2019). Additionally, novel classes of pyridazin-3-one derivatives have been synthesized, showing potential utility in creating fused azines for further chemical studies (Ibrahim & Behbehani, 2014).

Antimicrobial and Anti-inflammatory Applications

A series of pyrimidinones and oxazinones fused with thiophene rings exhibited significant antimicrobial activities, highlighting their potential as antimicrobial agents. This underscores the relevance of these compounds in developing new drugs to combat microbial infections (Hossan et al., 2012). Furthermore, some new coumarin derivatives, including pyrimidinone and oxazinone derivatives, have been synthesized and shown to have antimicrobial activity, suggesting their application in medical research and drug development (Al-Haiza et al., 2003).

Potential in Cognitive Disorders Treatment

The design and discovery of PDE9A inhibitors for the treatment of cognitive disorders have been a significant focus. Compounds like 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown promising results in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and showing potential for treating cognitive impairments (Verhoest et al., 2012).

Mechanism of Action

The mechanism of action of these compounds involves their binding to Bcl2 anti-apoptotic protein . They were also found to cause cell cycle arrest at the G1/S phase in MCF7 .

Future Directions

The future directions for the research on these compounds could involve further investigation of their anticancer properties and potential use in the treatment of various types of cancer .

properties

IUPAC Name

2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O/c1-13-7-17-19(24-13)20(23-12-22-17)26-9-14(10-26)11-27-18(28)5-4-16(25-27)15-3-2-6-21-8-15/h2-8,12,14,24H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQUTZCUSGTCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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